molecular formula C12H13N3O B1488193 6-(2-Ethoxyphenyl)pyrimidin-4-amine CAS No. 1142005-24-0

6-(2-Ethoxyphenyl)pyrimidin-4-amine

Cat. No.: B1488193
CAS No.: 1142005-24-0
M. Wt: 215.25 g/mol
InChI Key: HHDHZTIXXKBXMC-UHFFFAOYSA-N
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Description

6-(2-Ethoxyphenyl)pyrimidin-4-amine, also known as EPPA or LSK663, is a pyrimidine derivative. It has the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ethoxyphenyl group is attached at the 6th position of the pyrimidine ring .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the available sources. Pyrimidines in general are known to participate in a variety of reactions, but the specifics would depend on the exact conditions and reactants .


Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 387.2±32.0 °C and its density is predicted to be 1.170±0.06 g/cm3 . Its pKa value is predicted to be 4.82±0.10 .

Scientific Research Applications

Transformation into 2-Substituted Amino-Derivatives

6-(2-Ethoxyphenyl)pyrimidin-4-amine is explored for its ability to transform into various amino-derivatives. 6-Alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones, similar in structure, have been shown to efficiently convert into 2-alkyl(and 2-aryl)amino-derivatives (Botta et al., 1985).

Anti-Inflammatory and Analgesic Activities

Studies on pyrimidine derivatives, including structures related to this compound, have revealed their potential for anti-inflammatory and analgesic activities. Notably, specific pyrimidine compounds exhibited significant activity at certain dosages (Sondhi et al., 2009).

Antifungal Properties

Pyrimidine derivatives, closely related to this compound, have been synthesized and tested for antifungal effects. They showed promising results against fungi like Aspergillus terreus and Aspergillus niger, indicating potential as antifungal agents (Jafar et al., 2017).

Molecular Recognition and Binding Properties

Research on cytosine-based ditopic receptors, which are structurally related to this compound, highlights their potential in molecular recognition and binding, specifically with guanosine monophosphate. This application is crucial in biochemical and pharmaceutical research (Furuta et al., 1991).

Synthesis of Novel Pyrimidines and Their Derivatives

Recent studies have focused on synthesizing novel pyrimidine derivatives, including those similar to this compound, for various pharmacological and biological activities. These derivatives are characterized using different methods like TLC, IR, and NMR techniques (Jadhav et al., 2022).

Azo Coupling and Antimicrobial Activity

The synthesis of 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones, through azo coupling processes, showcases the versatility of pyrimidine derivatives in creating compounds with potential antimicrobial activity (Patel et al., 2010).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(2-Ethoxyphenyl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrimidine derivatives, including this compound, have been shown to interact with enzymes involved in DNA and RNA synthesis, such as thymidylate synthase and dihydrofolate reductase . These interactions can inhibit the activity of these enzymes, leading to disruptions in nucleic acid synthesis and cell proliferation .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, pyrimidine derivatives, including this compound, have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, these compounds can affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to the active sites of enzymes, inhibiting their activity and disrupting biochemical pathways . For instance, this compound can inhibit thymidylate synthase, leading to a decrease in thymidine triphosphate (TTP) levels and subsequent inhibition of DNA synthesis . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound has been shown to exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits therapeutic effects at doses below a certain threshold and toxic effects at doses above this threshold .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Additionally, this compound can influence the activity of enzymes involved in nucleotide synthesis and degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, such as nucleoside transporters, and can bind to proteins that facilitate its distribution within cells . The localization and accumulation of this compound within specific tissues and cellular compartments can influence its biological activity and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can be localized to the nucleus, where it can interact with DNA and RNA, influencing gene expression and nucleic acid synthesis . Additionally, this compound can be localized to the mitochondria, where it can affect mitochondrial function and apoptosis .

Properties

IUPAC Name

6-(2-ethoxyphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-16-11-6-4-3-5-9(11)10-7-12(13)15-8-14-10/h3-8H,2H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDHZTIXXKBXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-ethoxyphenylboronic acid (II) (1.73 g, 10.4 mmol) in 30 ml of 1,4-dioxane 10 ml of saturated aqueous sodium carbonate solution were added. Argon gas was purged for 10 min at room temperature. 6-Chloro-pyrimidin-4-ylamine (I) (1.50 g, 11.5 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.66 g, 0.57 mmol) were added to the reaction mixture simultaneously and argon gas was bubbled in for another 5 min. The reaction mixture was heated to reflux for 12 hours. After completion of the reaction as indicated by TLC the mixture was concentrated under reduced pressure. The residue was partitioned between dichloromethane and water. The organic layer was separated, washed with water and brine, dried over sodium sulfate and concentrated. The obtained crude residue was purified by column chromatography eluting with 15% ethyl acetate in dichloromethane to provide 6-(2-ethoxy-phenyl)-pyrimidin-4-ylamine (III) (2.17 g, 87.3%).
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0.66 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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